

# Spectroscopic Profile of 4-Bromo-2-chloro-3-methylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-chloro-3-methylpyridine

Cat. No.: B594563

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-2-chloro-3-methylpyridine**. Due to the limited availability of publicly accessible, consolidated experimental spectra, this document synthesizes predicted data based on established spectroscopic principles with generalized experimental protocols. This guide is intended to serve as a valuable resource for the characterization and quality control of this important chemical intermediate in research and development settings.

## Molecular Structure and Properties

Chemical Structure:

Molecular Structure of **4-Bromo-2-chloro-3-methylpyridine**

Chemical Formula:  $C_6H_5BrClN$

Molecular Weight: 206.47 g/mol

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-2-chloro-3-methylpyridine**. These values are derived from computational models and analysis of similar structures. Experimental verification is recommended for precise characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 8.1 - 8.3	Doublet (d)	1H	H-6
~ 7.4 - 7.6	Doublet (d)	1H	H-5
~ 2.5 - 2.7	Singlet (s)	3H	-CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 152	C-2
~ 150	C-6
~ 140	C-4
~ 135	C-3
~ 125	C-5
~ 20	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (methyl)
1600 - 1550	Strong	C=N stretch (pyridine ring)
1470 - 1430	Strong	C=C stretch (pyridine ring)
1100 - 1000	Medium	C-Cl stretch
700 - 600	Medium	C-Br stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity	Assignment
205/207/209	High	[M] <sup>+</sup> (Molecular ion)
170/172	Medium	[M - Cl] <sup>+</sup>
126	Medium	[M - Br] <sup>+</sup>
91	High	[C <sub>6</sub> H <sub>5</sub> N] <sup>+</sup>

Note: The presence of bromine (isotopes <sup>79</sup>Br and <sup>81</sup>Br in ~1:1 ratio) and chlorine (isotopes <sup>35</sup>Cl and <sup>37</sup>Cl in ~3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for specific samples and equipment.

## NMR Spectroscopy

Objective: To acquire high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra.

Materials:

- **4-Bromo-2-chloro-3-methylpyridine** sample
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ )
- 5 mm NMR tube

Procedure:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in a clean, dry vial.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Acquisition:**
  - Insert the sample into the NMR spectrometer.
  - Lock and shim the instrument to ensure a homogeneous magnetic field.
  - Acquire the  $^1\text{H}$  spectrum using a standard pulse sequence.
  - Acquire the  $^{13}\text{C}$  spectrum using a proton-decoupled pulse sequence.
- **Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

## IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

- **4-Bromo-2-chloro-3-methylpyridine** sample
- FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory
- Solvent for cleaning (e.g., isopropanol)

#### Procedure:

- **Background Scan:** Record a background spectrum of the empty, clean ATR crystal.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Acquisition:** Apply pressure using the ATR anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

## Mass Spectrometry

**Objective:** To determine the mass-to-charge ratio of the molecular ion and its fragments.

#### Materials:

- **4-Bromo-2-chloro-3-methylpyridine** sample
- Volatile solvent (e.g., methanol or dichloromethane)
- Mass spectrometer (e.g., GC-MS or direct infusion ESI-MS)

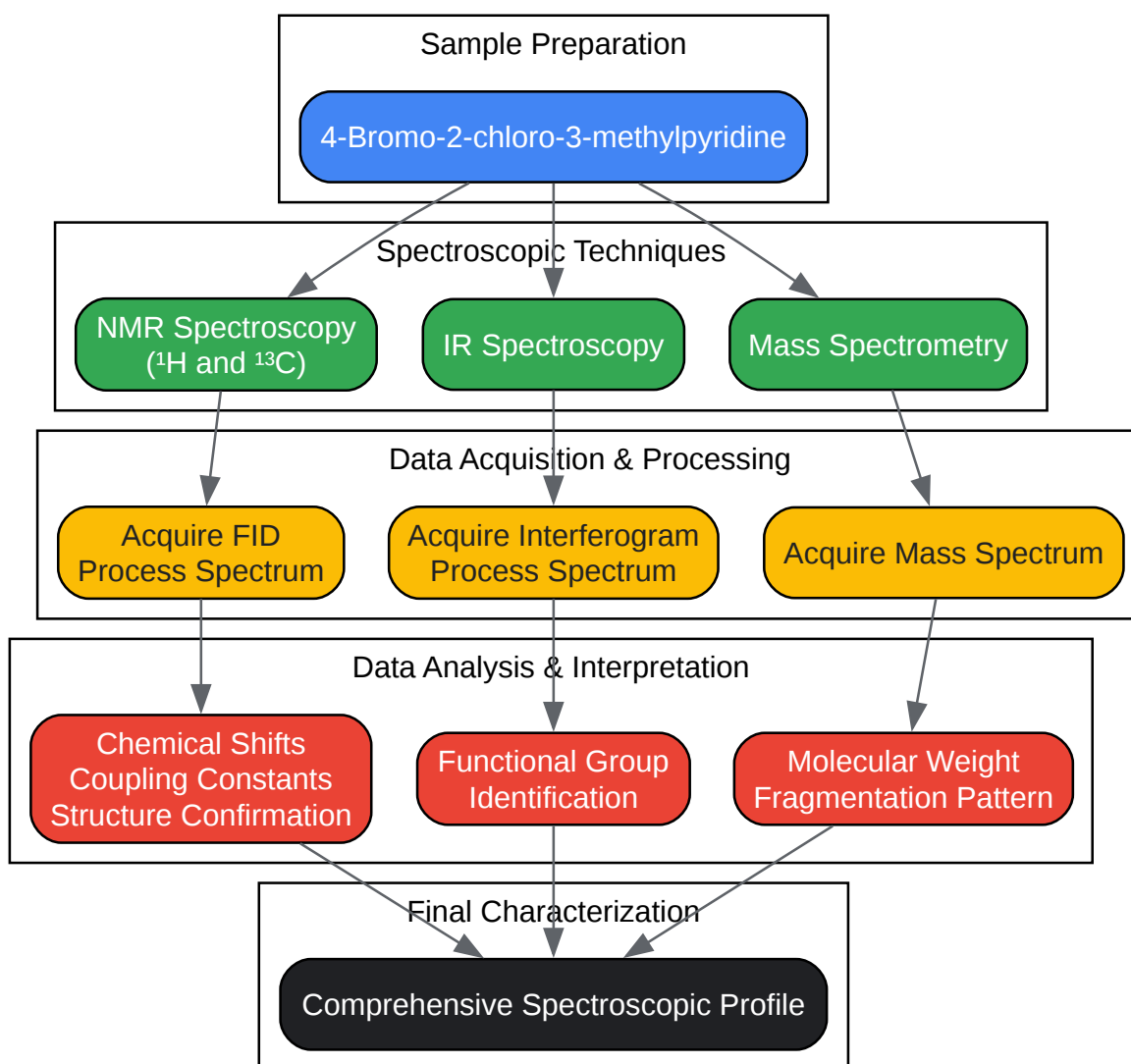
#### Procedure (GC-MS):

- **Sample Preparation:** Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent.
- **Injection:** Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC-MS system.
- **Chromatography:** The sample is vaporized and separated on a GC column. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
- **Mass Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

## Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Bromo-2-chloro-3-methylpyridine**.



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Workflow for the spectroscopic analysis of **4-Bromo-2-chloro-3-methylpyridine**.

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